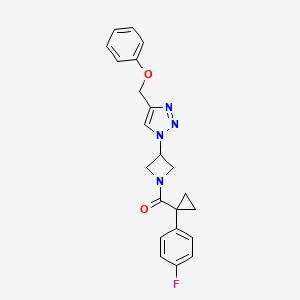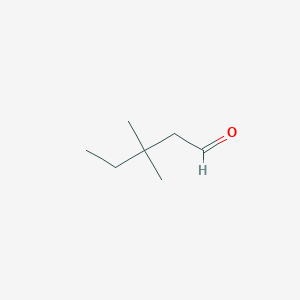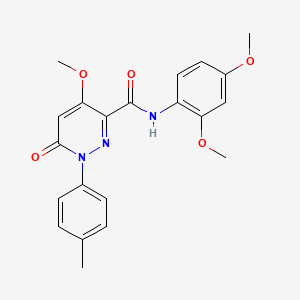![molecular formula C20H13ClF3N5O3 B2968715 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852441-05-5](/img/structure/B2968715.png)
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O3 and its molecular weight is 463.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
A series of pyrazolo[3,4-d]pyrimidine derivatives, including variants similar to the compound , were synthesized and evaluated for their antitumor activities against human breast adenocarcinoma cell lines. These studies highlighted the potential of these compounds as antitumor agents due to their ability to inhibit cancer cell growth. Notably, specific derivatives showed mild to moderate activity compared to doxorubicin, a reference antitumor agent, indicating their potential as cancer therapeutics (El-Morsy et al., 2017).
Cytotoxic Activity Evaluation
Another aspect of research focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with the aim of discovering new anticancer agents. These studies involved attaching different aryloxy groups to the pyrimidine ring and evaluating the synthesized compounds for their cytotoxic activities across a panel of 60 cancer cell lines. One compound, in particular, exhibited significant cancer cell growth inhibition against several cancer cell lines, underscoring the therapeutic potential of these derivatives (Al-Sanea et al., 2020).
Imaging Applications
Research has also explored the use of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), with applications in imaging neuroinflammatory processes using positron emission tomography (PET). This work involved the radiosynthesis of specific derivatives, demonstrating their potential as radioligands for PET imaging, thus contributing to the diagnosis and monitoring of neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showcasing the broad applicability of these compounds beyond oncology. The synthesis of new heterocycles incorporating antipyrine moiety and their subsequent evaluation for antimicrobial properties highlighted the potential use of these compounds in combating microbial infections (Bondock et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
Similar compounds have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . These compounds are designed to inhibit EGFR, a receptor that plays a crucial role in cell proliferation and survival .
Biochemical Pathways
Egfr inhibition typically affects pathways related to cell proliferation, apoptosis, angiogenesis, and cellular adhesion .
Result of Action
The search results suggest that similar compounds can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, these compounds have been found to upregulate the level of caspase-3, an enzyme that plays a vital role in programmed cell death .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRIGXIIXQGTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)
![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)
![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2968648.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)


